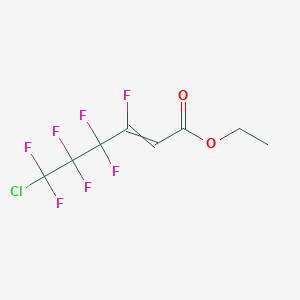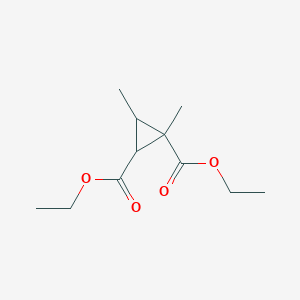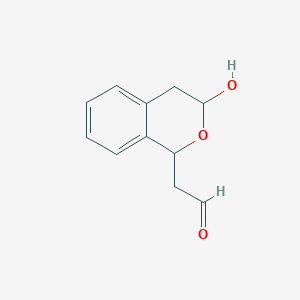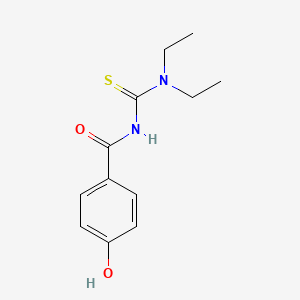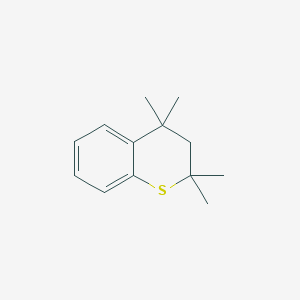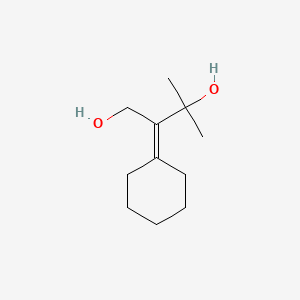![molecular formula C11H20O3 B14272724 3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal CAS No. 139685-62-4](/img/structure/B14272724.png)
3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal is an organic compound with a complex structure that includes a butanal backbone with a methyl group and an oxan-2-yl-oxy-methyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 3-methylbutanal with oxan-2-yl-oxy-methyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxan-2-yl-oxy-methyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanoic acid.
Reduction: 3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The oxan-2-yl-oxy-methyl group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability and effectiveness.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2-butanol: A structurally similar compound with an alcohol group instead of an aldehyde.
3-Methylbutanal: Lacks the oxan-2-yl-oxy-methyl substituent, making it less complex.
2-Methyl-3-butanone: Contains a ketone group instead of an aldehyde.
Uniqueness
3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal is unique due to the presence of the oxan-2-yl-oxy-methyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
139685-62-4 |
|---|---|
Molekularformel |
C11H20O3 |
Molekulargewicht |
200.27 g/mol |
IUPAC-Name |
3-methyl-2-(oxan-2-yloxymethyl)butanal |
InChI |
InChI=1S/C11H20O3/c1-9(2)10(7-12)8-14-11-5-3-4-6-13-11/h7,9-11H,3-6,8H2,1-2H3 |
InChI-Schlüssel |
NYBXHAPQWZGOSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(COC1CCCCO1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





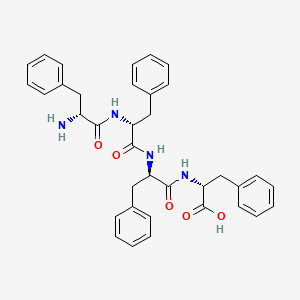
![1-Methyl-5-[(thiophen-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14272662.png)
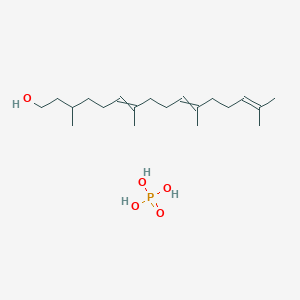
![Piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]-](/img/structure/B14272682.png)
![(4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14272684.png)
